molecular formula C8H5N3 B15200158 Pyrrolo[1,2-c]pyrimidine-3-carbonitrile

Pyrrolo[1,2-c]pyrimidine-3-carbonitrile

Cat. No.: B15200158
M. Wt: 143.15 g/mol
InChI Key: ZDBCHCHMWXOJNA-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-c]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its unique structural framework, which combines a pyrrolo ring fused with a pyrimidine ring, and a carbonitrile group at the third position. This structure imparts the compound with unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One efficient method involves a one-pot three-component coupling followed by an oxidative cyclization reaction . This method allows for the rapid construction of the pyrrolo[1,2-c]pyrimidine core with the formation of multiple bonds in a single reaction sequence.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-c]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, while reduction may produce pyrrolo[1,2-c]pyrimidine-3-methanol.

Scientific Research Applications

Pyrrolo[1,2-c]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-c]pyrimidine-3-carbonitrile stands out due to its specific structural features and the presence of a carbonitrile group, which imparts unique reactivity and biological activity. Its ability to inhibit kinases and affect cancer cell viability makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

pyrrolo[1,2-c]pyrimidine-3-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H

InChI Key

ZDBCHCHMWXOJNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=CC2=C1)C#N

Origin of Product

United States

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